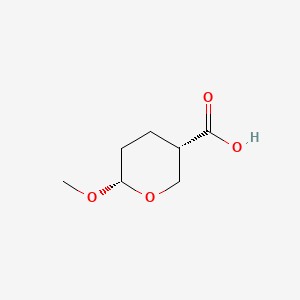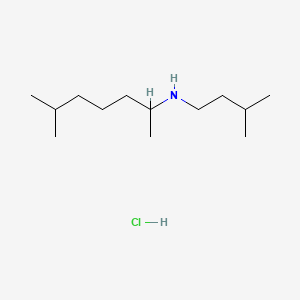
Nalpha-Boc-D-arginine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Boc-D-arginine hydrochloride hydrate is a chemical compound with the molecular formula C11H22N4O4·HCl·H2O and a molecular weight of 328.8 g/mol . It is a white powder that is commonly used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff. The compound is known for its high purity, typically ≥98% (HPLC) .
Preparation Methods
The synthesis of Nalpha-Boc-D-arginine hydrochloride hydrate involves the protection of the amino group of D-arginine with a tert-butoxycarbonyl (Boc) group. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting Boc-D-arginine is then treated with hydrochloric acid to form the hydrochloride salt, followed by hydration to obtain the hydrate form .
Chemical Reactions Analysis
Nalpha-Boc-D-arginine hydrochloride hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield D-arginine hydrochloride.
Oxidation and Reduction: The guanidine group in the arginine moiety can undergo oxidation to form various derivatives.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions
Common reagents used in these reactions include hydrochloric acid, triethylamine, and dichloromethane. Major products formed from these reactions include D-arginine hydrochloride and various oxidized derivatives of arginine .
Scientific Research Applications
Nalpha-Boc-D-arginine hydrochloride hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Nalpha-Boc-D-arginine hydrochloride hydrate involves the protection of the amino group of D-arginine, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the arginine residue .
Comparison with Similar Compounds
Nalpha-Boc-D-arginine hydrochloride hydrate is unique due to its high purity and specific protective group. Similar compounds include:
Nalpha-Boc-L-arginine hydrochloride: Similar in structure but with the L-arginine isomer.
Nalpha-Fmoc-D-arginine hydrochloride: Uses a different protective group (Fmoc) for the amino group.
Nalpha-Cbz-D-arginine hydrochloride: Uses a carbobenzyloxy (Cbz) group for protection.
These compounds differ in their protective groups and the conditions required for deprotection, making this compound particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C11H27ClN4O6 |
|---|---|
Molecular Weight |
346.81 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;dihydrate;hydrochloride |
InChI |
InChI=1S/C11H22N4O4.ClH.2H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;2*1H2/t7-;;;/m1.../s1 |
InChI Key |
LRZDZFQGKKHVOB-LSBIWMFESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



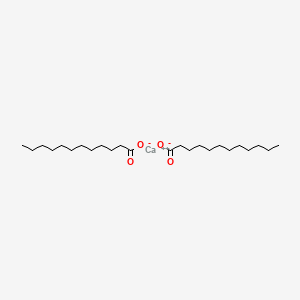

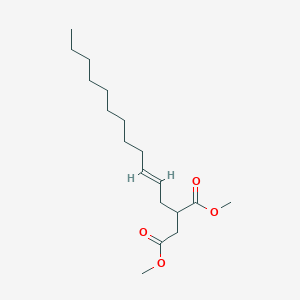
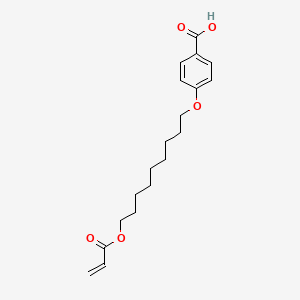

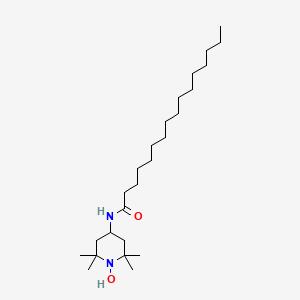
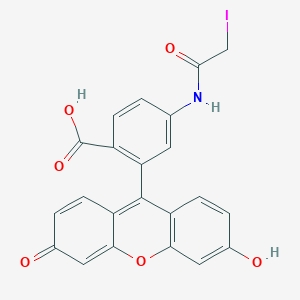
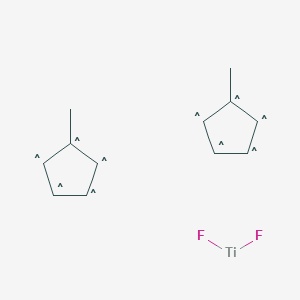
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
